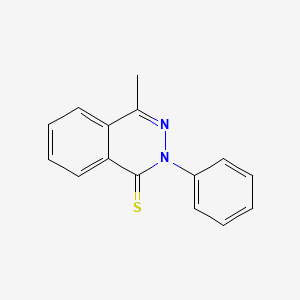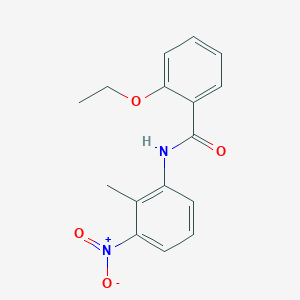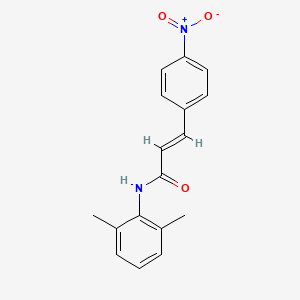
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DFB, and its molecular formula is C15H13F2NO3. In
Wirkmechanismus
The mechanism of action of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. DFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and analgesic effects of DFB.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that promote inflammation. DFB has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the development of metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for the development of new drugs. Another advantage of using DFB is its relatively low toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide. One of the future directions is the development of new drugs based on this compound. DFB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another future direction is the study of the mechanism of action of DFB. The exact mechanism by which this compound exerts its therapeutic effects is not fully understood, and further research is needed to elucidate this mechanism. Additionally, the study of the pharmacokinetics and pharmacodynamics of DFB is another future direction. Understanding how this compound is absorbed, distributed, metabolized, and eliminated in the body is crucial for the development of new drugs based on this compound.
In conclusion, 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the full potential of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide involves the reaction between 3-methoxyaniline and 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction produces DFB as a white solid with a yield of around 70%. This synthesis method has been reported in several scientific publications and is considered reliable.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antitumor effects. This compound has been tested in vitro and in vivo, and the results have shown promising outcomes. DFB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-11(9-13)18-14(19)10-5-7-12(8-6-10)21-15(16)17/h2-9,15H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSAXMYTQMEDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)